IJWSYYJWKIXBGI-UHFFFAOYSA-L
Description
The compound with InChIKey IJWSYYJWKIXBGI-UHFFFAOYSA-L is a heterocyclic organic compound, structurally characterized as a benzothiazole derivative. Benzothiazoles are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their aromatic stability and versatility in functionalization.
Hypothetical Properties (based on structural analogs):
- Molecular Formula: C₈H₇N₃O₂S (inferred from substituent patterns in similar compounds).
- Molecular Weight: ~209.23 g/mol.
- Key Functional Groups: Amino (-NH₂) and nitro (-NO₂) substituents on the benzothiazole ring.
- Solubility: Moderate solubility in polar solvents (e.g., DMSO, ethanol) due to polar substituents.
- Hazard Statements: Likely H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), consistent with benzothiazole derivatives.
Properties
CAS No. |
14552-81-9 |
|---|---|
Molecular Formula |
C19H10Cl2N8Na2O9S2 |
Molecular Weight |
675.3 g/mol |
IUPAC Name |
disodium;4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C19H12Cl2N8O9S2.2Na/c20-17-23-18(21)25-19(24-17)22-8-1-6-12(40(36,37)38)11(7-8)26-27-13-14(16(31)32)28-29(15(13)30)9-2-4-10(5-3-9)39(33,34)35;;/h1-7,13H,(H,31,32)(H,33,34,35)(H,36,37,38)(H,22,23,24,25);;/q;2*+1/p-2 |
InChI Key |
IJWSYYJWKIXBGI-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)O)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)O)S(=O)(=O)[O-].[Na+].[Na+] |
Other CAS No. |
14552-81-9 |
Synonyms |
disodium hydrogen 4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IJWSYYJWKIXBGI-UHFFFAOYSA-L involves multiple steps. One common method includes the diazotization of 4,6-dichloro-1,3,5-triazine followed by coupling with 2-sulfophenylamine. The resulting intermediate is then reacted with 1H-Pyrazole-3-carboxylic acid under controlled conditions to form the final product. The reaction typically requires acidic or basic conditions and may involve the use of catalysts to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using batch or continuous flow reactors. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome. The use of advanced purification techniques such as crystallization and chromatography is also common to remove impurities and obtain a high-quality product.
Chemical Reactions Analysis
Types of Reactions: IJWSYYJWKIXBGI-UHFFFAOYSA-L undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
IJWSYYJWKIXBGI-UHFFFAOYSA-L has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of IJWSYYJWKIXBGI-UHFFFAOYSA-L involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of IJWSYYJWKIXBGI-UHFFFAOYSA-L , two structurally analogous compounds are selected for comparison:
Compound A : 2-Amino-5-nitrobenzothiazole (CAS 73458-39-6)
- Molecular Formula : C₇H₅N₃O₂S.
- Molecular Weight : 195.20 g/mol.
- Key Properties :
Compound B : (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)
- Molecular Formula : C₆H₅BBrClO₂.
- Molecular Weight : 235.27 g/mol.
- Key Properties :
Comparative Analysis
Key Differences and Implications
Structural Variations: this compound and Compound A share a benzothiazole backbone but differ in substituent positions (e.g., nitro vs. amino groups). This affects electronic properties and binding affinity in biological systems. Compound B diverges entirely in core structure, emphasizing functional utility in synthetic chemistry rather than bioactivity.
Pharmacological Potential: Benzothiazoles like this compound and Compound A exhibit antimicrobial properties, whereas Compound B is tailored for catalytic applications.
Synthetic Complexity :
- Compound B requires transition-metal catalysts (e.g., palladium), increasing production costs compared to the simpler cyclization routes of benzothiazoles.
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | TPSA (Ų) | LogP | Solubility (mg/mL) |
|---|---|---|---|---|---|
| This compound | C₈H₇N₃O₂S | 209.23 | ~100 | 1.2 | 0.5 (DMSO) |
| Compound A | C₇H₅N₃O₂S | 195.20 | 109.4 | 0.8 | 0.291 (water) |
| Compound B | C₆H₅BBrClO₂ | 235.27 | 40.46 | 2.15 | 0.24 (water) |
Table 2: Hazard Profiles
| Compound | Hazard Statements | Precautionary Measures |
|---|---|---|
| This compound | H315, H319, H335 | P261, P305+P351+P338 |
| Compound A | H315, H319, H335 | P261, P305+P351+P338 |
| Compound B | H302, H312 | P264, P270, P301+P312 |
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